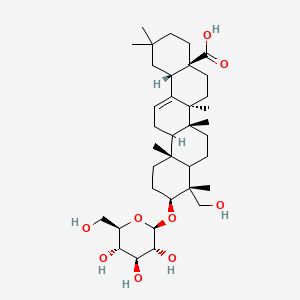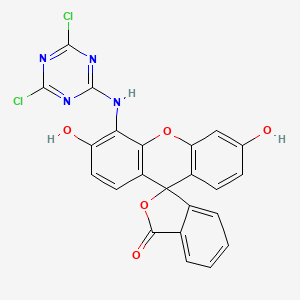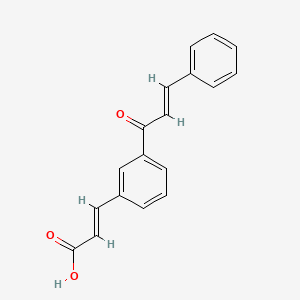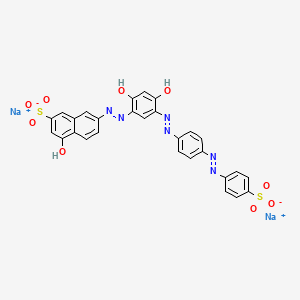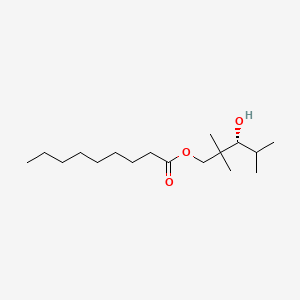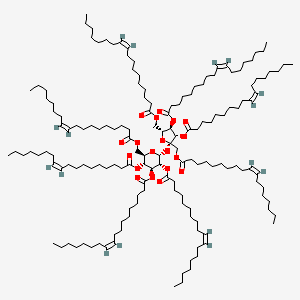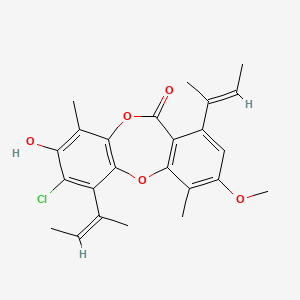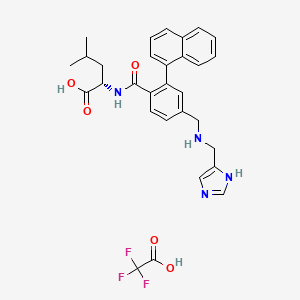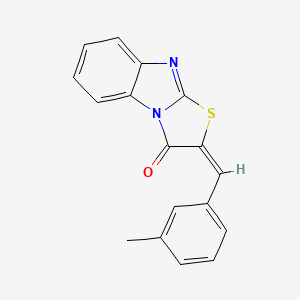
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- is a heterocyclic compound that features a fused thiazole and benzimidazole ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- typically involves the condensation of appropriate thiazole and benzimidazole precursors under specific conditions. Common reagents might include aldehydes, amines, and catalysts that facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives with different substituents.
- Benzimidazole derivatives with various fused ring systems.
- Thiazole derivatives with different functional groups.
Uniqueness
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- is unique due to its specific fused ring structure and the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
87986-86-5 |
|---|---|
Formule moléculaire |
C17H12N2OS |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(2E)-2-[(3-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H12N2OS/c1-11-5-4-6-12(9-11)10-15-16(20)19-14-8-3-2-7-13(14)18-17(19)21-15/h2-10H,1H3/b15-10+ |
Clé InChI |
JECWNODXJNCAAO-XNTDXEJSSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
SMILES canonique |
CC1=CC(=CC=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


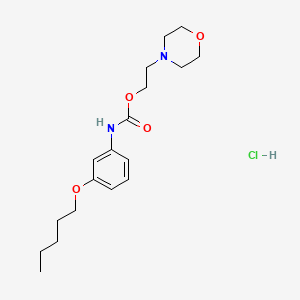

![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)


